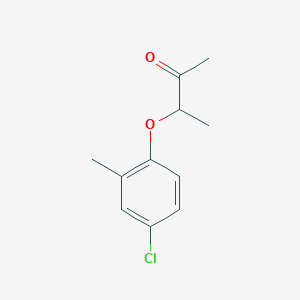

3-(4-Chloro-2-methylphenoxy)butan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chloro-2-methylphenoxy)butan-2-one is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorinated phenoxy group attached to a butanone backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one typically involves the etherification of 4-chloro-2-methylphenol with a suitable butanone derivative. One common method involves the reaction of 4-chloro-2-methylphenol with 2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

化学反応の分析

Types of Reactions

3-(4-Chloro-2-methylphenoxy)butan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanoic acid.

Reduction: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanol.

Substitution: Formation of various substituted phenoxy derivatives.

科学的研究の応用

Pharmaceutical Applications

3-(4-Chloro-2-methylphenoxy)butan-2-one has been studied for its potential as a pharmaceutical agent, particularly as an α-glucosidase inhibitor, which can be beneficial in managing diabetes by delaying carbohydrate absorption.

Case Study: α-Glucosidase Inhibition

A study published in Molecules demonstrated that derivatives of this compound exhibited significant inhibitory activity against α-glucosidase, suggesting potential use in diabetes management . The crystal structure was analyzed using X-ray crystallography, revealing insights into its interaction with the enzyme.

Agrochemical Applications

The compound has also been explored for its fungicidal properties, making it valuable in agriculture.

Case Study: Fungicidal Activity

Research indicated that derivatives of this compound showed promising antifungal activity against various plant pathogens. For instance, a patent application described the synthesis of related compounds that effectively inhibited fungal growth, highlighting their potential use in crop protection .

Synthesis and Industrial Applications

The synthesis of this compound is noteworthy for its efficiency and yield.

Synthesis Method

A method for synthesizing this compound involves reacting 4-hydroxy-2-butanone with thionyl chloride under controlled conditions to achieve high yields with minimal environmental impact . This process is suitable for industrial production due to its simplicity and effectiveness.

Analytical Applications

The compound serves as an analytical standard in various chemical analyses due to its stable properties.

Case Study: Gas-Liquid Chromatography

In analytical chemistry, methods such as gas-liquid chromatography have been employed to quantify related chlorinated phenoxy compounds, demonstrating the utility of this compound as a reference standard .

作用機序

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)butan-2-one involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This is achieved through the disruption of normal cellular processes and metabolic pathways .

類似化合物との比較

Similar Compounds

4-(4-Chloro-2-methylphenoxy)butanoic acid: Another phenoxy compound with similar herbicidal properties.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

2,4,5-Trichlorophenoxyacetic acid: Another herbicide with structural similarities.

Uniqueness

3-(4-Chloro-2-methylphenoxy)butan-2-one is unique due to its specific structural features and the presence of a butanone backbone. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .

生物活性

3-(4-Chloro-2-methylphenoxy)butan-2-one, also known by its CAS number 30343-33-0, is a synthetic organic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : The compound potentially acts as an inhibitor for certain enzymes, which can be critical in metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating that this compound may possess antimicrobial characteristics.

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which could also extend to this compound.

Antimicrobial Activity

A study conducted on similar phenoxy compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is hypothesized that its structural similarities to these compounds may confer comparable antimicrobial effects.

Case Study: α-Glucosidase Inhibition

Recent research highlighted the potential of related compounds as α-glucosidase inhibitors, which are vital in managing diabetes by delaying carbohydrate digestion. A derivative study showed promising results in inhibiting α-glucosidase activity, suggesting that this compound might exhibit similar properties.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | α-glucosidase inhibition |

| Acarbose | 10 | α-glucosidase inhibition |

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield the desired compound with high purity levels. Analytical techniques such as NMR and mass spectrometry are employed for characterization.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures can modulate various biological pathways, including those involved in inflammation and metabolic regulation. These findings suggest that further investigation into the pharmacodynamics of this compound could reveal significant therapeutic applications.

特性

IUPAC Name |

3-(4-chloro-2-methylphenoxy)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-6-10(12)4-5-11(7)14-9(3)8(2)13/h4-6,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRVWLKXKJUFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。